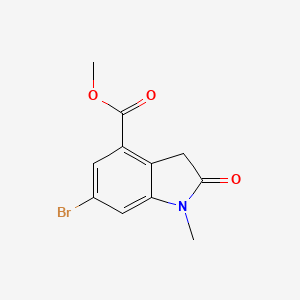
6-溴-1-甲基-2-氧代-2,3-二氢-1H-吲哚-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.109. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 包括吲哚类化合物在内的咪唑类衍生物因其抗菌特性而受到研究。 6-溴-1-甲基-2-氧代吲哚啉-4-羧酸甲酯可能表现出抗菌和抗真菌作用,使其与传染病治疗药物开发相关 .
- 吲哚衍生物已显示出作为潜在抗癌剂的希望。研究人员探索了它们对癌细胞系的影响。 可以评估6-溴-1-甲基-2-氧代吲哚啉-4-羧酸甲酯对癌细胞的细胞毒性 .
- 6-溴-1-甲基-2-氧代吲哚啉-4-羧酸甲酯中存在吲哚环表明其在材料科学中的潜在应用。 研究人员可以探索其在有机电子学、传感器或其他功能材料中的应用 .
- 吲哚衍生物由于其与天然底物的结构相似性,通常与酶相互作用。 研究6-溴-1-甲基-2-氧代吲哚啉-4-羧酸甲酯对特定酶的抑制作用可以为药物设计提供见解 .
- 一些含吲哚的化合物表现出光致发光,使其在光电器件中很有用。 研究人员可以探索6-溴-1-甲基-2-氧代吲哚啉-4-羧酸甲酯的荧光特性 .
抗菌和抗真菌活性
抗癌潜力
材料科学
酶抑制研究
光致发光特性
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used in the treatment of various disorders and have shown to be biologically active against cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
As a chemical compound, it should be handled according to relevant safety procedures in the laboratory .
生物活性
Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate (CAS Number: 1818847-70-9) is a synthetic compound that belongs to the class of indole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. The following sections detail its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by relevant data and case studies.
- Molecular Formula : C11H10BrNO3
- Molecular Weight : 284.106 g/mol
- CAS Number : 1818847-70-9
These properties indicate that the compound contains a bromine atom and an indole structure, which are often associated with various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate. The compound has been tested against several bacterial strains, demonstrating varying degrees of efficacy.
Case Study: Antibacterial Efficacy
In a study examining various indole derivatives, methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 10 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The antifungal activity of this compound has also been evaluated. In vitro tests demonstrated its effectiveness against various fungal strains.
Case Study: Antifungal Efficacy
The antifungal activity was assessed using the disk diffusion method. The results indicated the following inhibition zones:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 15 |
| Fusarium oxysporum | 18 |
This data shows that methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate has notable antifungal properties, particularly against Candida albicans .
Cytotoxic Activity
The cytotoxic effects of methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate have been investigated in several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating cytotoxicity on human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MDA-MB-231 | 20 |
| HT-29 | 18 |
These findings indicate that methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate has potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer types .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring can significantly impact antibacterial and antifungal efficacy. For instance, substituents at the C6 position have been shown to enhance antibacterial activity while maintaining low toxicity levels in mammalian cells .
属性
IUPAC Name |
methyl 6-bromo-1-methyl-2-oxo-3H-indole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDSFCWFJNDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














